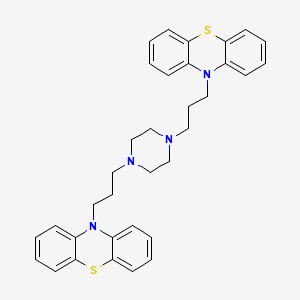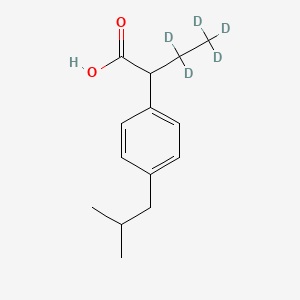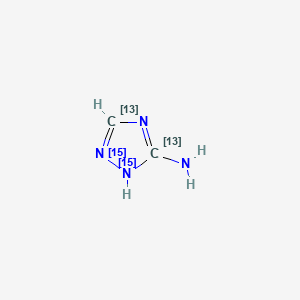
Phenothiazinylperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazinyl Perazine is a derivative of Phenothiazine . Phenothiazine, abbreviated PTZ, is an organic compound that has the formula S (C 6 H 4) 2 NH and is related to the thiazine-class of heterocyclic compounds . Derivatives of phenothiazine are highly bioactive and have widespread use and rich history . Phenothiazinyl Perazine is an impurity of Perazine dimalate .
Synthesis Analysis
The synthesis of phenothiazine derivatives has been achieved through various methods. For instance, the C-N coupling reaction was performed for the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .
Molecular Structure Analysis
Phenothiazine and its derivatives are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .
Chemical Reactions Analysis
Phenazines, which are related to phenothiazines, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .
Physical And Chemical Properties Analysis
Phenothiazine, the parent compound of Phenothiazinyl Perazine, appears as greenish-yellow rhombic leaflets or diamond-shaped plates. It has a melting point of 185 °C and a boiling point of 371 °C . It is soluble in benzene, ether, petroleum ether, chloroform, hot acetic acid, ethanol (slightly), and mineral oil (slightly) .
Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Phenothiazin-Hybride haben vielfältige biologische Aktivitäten gezeigt und interagieren mit spezifischen oder mehreren Zielen . Sie wurden mit antipsychotischen, antihistaminischen und antimuskarinischen Wirkungen in Verbindung gebracht . Zu den pharmakologischen Wirkungen von Phenothiazin-Hybriden gehören vielversprechende antibakterielle, antimykotische, krebshemmende, entzündungshemmende, antimalarielle, analgetische und multiresistenzumkehrende Eigenschaften .
Krebshemmende Anwendungen
Bei der Entwicklung neuer krebshemmender Zellzyklusblocker wurde eine molekulare Hybridisierungsmethode unter Verwendung von Phenothiazin- und Dithiocarbamat-Gerüsten angewendet . Phenothiazin- und Dithiocarbamatderivate zeigten eine schwache Wachstumshemmung von drei Krebszelllinien .
Photokatalytische Anwendungen
Es wurden erweiterte Phenothiazine entwickelt und ihre photokatalytische Leistung in Bezug auf oxidativ gekoppelte Reaktionen von Aminen, die durch sichtbares Licht angetrieben werden, systematisch untersucht . Erweiterte Phenothiazine könnten die oxidative Kupplung von Aminen zu Iminen unter Bestrahlung mit sichtbarem Licht effizient katalysieren .
Optoelektronische Anwendungen
Phenothiazin und seine Derivate wurden in der Molekulartechnik von hochkonjugierten Donor-Akzeptor-Materialien für die Optoelektronik häufig als Donoreinheiten verwendet . Dies ist hauptsächlich auf die elektronenreiche Natur von Schwefel- und Stickstoff-Heteroatomen zurückzuführen .
Solarzellenanwendungen
Phenothiazin-Derivate wurden häufig als effiziente Lochtransportmaterialien (HTMs) für Perovskit-Solarzellen (PSCs) eingesetzt
Wirkmechanismus
Target of Action
Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
Phenothiazinyl Perazine binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .
Biochemical Pathways
Phenothiazinyl Perazine affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .
Result of Action
The binding of Phenothiazinyl Perazine to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .
Action Environment
The action of Phenothiazinyl Perazine can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.
Safety and Hazards
Zukünftige Richtungen
The optimal conditions for the manifestation of the antioxidant activity of phenothiazine derivatives have been found, which seems to be relevant since it opens up new possibilities for their further use as complex preparations with antioxidant activity, including in psychiatric practice . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system .
Biochemische Analyse
Biochemical Properties
Phenothiazinyl Perazine, like other phenothiazine derivatives, exhibits significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties
Cellular Effects
Phenothiazinyl Perazine has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit antioxidant properties . It also has been reported to have cytotoxic and proapoptotic properties towards different types of cancer .
Molecular Mechanism
It is suggested that phenothiazines may stimulate their own metabolism by inducing CYP1A2, CYP3A4 and CYP2C19 isoforms
Temporal Effects in Laboratory Settings
Phenothiazine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .
Metabolic Pathways
Phenothiazinyl Perazine is likely to be involved in various metabolic pathways. Phenothiazines are known to stimulate their own metabolism by inducing certain enzymes
Eigenschaften
IUPAC Name |
10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVUUYETVQZDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858297 |
Source


|
| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103331-66-4 |
Source


|
| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)
![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
